molecular formula C18H17N3O4S B1436077 CD73-IN-1

CD73-IN-1

Número de catálogo: B1436077
Peso molecular: 371.4 g/mol
Clave InChI: YUGALILHRFUCAY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-[(2-cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c19-18(23)14-9-13(5-6-17(14)22)26(24,25)21-12-4-3-11-7-15(10-1-2-10)20-16(11)8-12/h3-10,20-22H,1-2H2,(H2,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGALILHRFUCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descripción

Overview of Purinergic Signaling Pathways and Extracellular Adenosine (B11128) Metabolism

Purinergic signaling is a form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, primarily ATP and adenosine. wikipedia.org These molecules act as signaling mediators by activating specific purinergic receptors on the cell surface. nih.govwikipedia.org P1 receptors are activated by adenosine, while P2 receptors (P2X and P2Y) are activated by nucleotides like ATP and ADP. nih.govwikipedia.orgmdpi.com

Extracellular ATP can be released from cells through various mechanisms, including regulated exocytosis, channels, and from damaged or dying cells. wikipedia.orgfrontiersin.orgphysiology.org Once in the extracellular space, ATP is rapidly metabolized by a series of ectonucleotidases. wikipedia.orgmdpi.comphysiology.org The primary pathway involves the sequential action of two key enzymes: ectonucleoside triphosphate diphosphohydrolase-1 (CD39) and ecto-5'-nucleotidase (CD73). nih.govfrontiersin.orgfrontiersin.org CD39 hydrolyzes ATP and ADP to AMP, and subsequently, CD73 converts AMP to adenosine. nih.govfrontiersin.orgfrontiersin.org CD73 is considered the rate-limiting enzyme in this process, controlling the final production of extracellular adenosine. frontiersin.orgmdpi.com While this sequential degradation is the primary mechanism, adenosine can also be released directly from cells or generated through non-canonical pathways involving enzymes like CD38 and CD203a. nih.govfrontiersin.orgfrontiersin.org

CD73 as a Critical Regulator of Adenosine Homeostasis

CD73 is a crucial enzyme in maintaining extracellular adenosine homeostasis. By catalyzing the final step in the breakdown of AMP to adenosine, CD73 directly influences the local concentration of adenosine in the extracellular environment. nih.govfrontiersin.orgmdpi.com This is particularly important because extracellular ATP and adenosine often have opposing effects on cellular functions. nih.govphysiology.org While ATP can act as a pro-inflammatory signal, adenosine is generally considered immunosuppressive and helps to limit tissue injury and inflammation. frontiersin.orgphysiology.org

The expression and activity of CD73 are tightly regulated and can vary depending on tissue type and physiological conditions. nih.govmdpi.com Under conditions of cellular stress, such as hypoxia and chronic inflammation, CD73 expression can be upregulated, leading to increased adenosine production. mdpi.comnih.gov This increased adenosine then acts on adenosine receptors (A1, A2A, A2B, and A3) to modulate various cellular responses, including immune cell function, vascular barrier integrity, and cell death. nih.govfrontiersin.orgfrontiersin.org

Pathophysiological Significance of CD73 in Disease Contexts

Dysregulation of CD73 expression and activity is implicated in the pathogenesis of various diseases, largely due to its impact on extracellular adenosine levels and subsequent modulation of purinergic signaling. oamjms.eumdpi.com

In cancer, CD73 is frequently overexpressed on tumor cells and cells within the tumor microenvironment, including immune cells and stromal cells. frontiersin.orgmdpi.commdpi.com This elevated CD73 activity leads to an accumulation of immunosuppressive adenosine in the tumor microenvironment, which can inhibit anti-tumor immune responses, promote tumor growth, angiogenesis, and metastasis. mdpi.commdpi.comnih.govnih.govresearchgate.net High CD73 expression is often associated with poor prognosis in many cancer types. mdpi.comjacobiopharma.comoncotarget.com

Beyond cancer, altered CD73 activity has been observed in inflammatory diseases, where it can influence the balance between pro-inflammatory ATP and anti-inflammatory adenosine. frontiersin.orgphysiology.org Studies have also linked CD73 to liver diseases, autoimmune disorders, and graft-versus-host disease. oamjms.eunih.gov

CD73-IN-1: A Specific Inhibitor of CD73

This compound is a chemical compound that has been identified as a potent and selective inhibitor of CD73. probechem.commedchemexpress.com Its development stems from the recognition of CD73 as a promising therapeutic target in diseases where aberrant adenosine production contributes to pathology. nih.govmdpi.com

Chemical Structure and Properties of this compound

This compound has the formal name 5-[[(2-cyclopropyl-1H-indol-6-yl)amino]sulfonyl]-2-hydroxy-benzamide. caymanchem.com Its molecular formula is C₁₈H₁₇N₃O₄S, and it has a molecular weight of 371.41. probechem.commedchemexpress.comcaymanchem.comchemsrc.com this compound is typically described as a solid. probechem.comcaymanchem.com It is soluble in DMSO. probechem.comcaymanchem.com

The chemical structure of this compound is represented by the SMILES string: O=S(NC1=CC=C(C=C(C2CC2)N3)C3=C1)(C4=CC=C(O)C(C(N)=O)=C4)=O. caymanchem.com

Mechanism of Action: How this compound Inhibits CD73

This compound functions by directly inhibiting the enzymatic activity of CD73. probechem.commedchemexpress.com By binding to CD73, this compound prevents the enzyme from catalyzing the hydrolysis of AMP to adenosine. probechem.com This blockade disrupts the final step in the extracellular purine metabolism pathway, leading to a reduction in the production of immunosuppressive adenosine.

The specific mechanism of inhibition (e.g., competitive, non-competitive, allosteric) for this compound is a key aspect of its pharmacological profile. Some CD73 inhibitors, such as APCP, are known competitive inhibitors. plos.org Research into novel CD73 inhibitors also explores allosteric mechanisms, which could target the dimerization interface of the enzyme and impair its function. plos.org While the precise binding site and inhibitory kinetics of this compound would be detailed in specific research publications, its classification as a CD73 inhibitor indicates its ability to directly interfere with the enzyme's catalytic function.

In Vitro and In Vivo Studies Demonstrating this compound Efficacy

Preclinical studies utilizing both in vitro and in vivo models are essential to evaluate the efficacy of this compound in inhibiting CD73 activity and modulating downstream biological processes.

Inhibition of CD73 Enzymatic Activity

In vitro studies are commonly used to directly measure the ability of this compound to inhibit the enzymatic conversion of AMP to adenosine by CD73. These studies often involve incubating purified CD73 enzyme or cells expressing CD73 with AMP in the presence or absence of varying concentrations of this compound. The production of adenosine is then quantified using techniques such as HPLC. d-nb.info An inhibitor's potency is typically expressed as an IC₅₀ value, representing the concentration required to achieve 50% inhibition of enzymatic activity. While specific IC₅₀ data for this compound would be found in detailed research reports, its description as a potent inhibitor suggests low nanomolar or micromolar IC₅₀ values. For example, another CD73 inhibitor, CD73-IN-19, showed a 44% inhibition rate at 100 µM in one study. medchemexpress.com

Effects on Adenosine Production

Beyond direct enzymatic inhibition, studies also assess the impact of this compound on extracellular adenosine levels in cellular and tissue contexts. In cell-based assays, this compound treatment can reduce the accumulation of adenosine in the cell culture supernatant when AMP or ATP is provided as a substrate. In vivo studies might measure adenosine concentrations in interstitial fluid or tumor microenvironment of treated animals. A significant reduction in adenosine levels following this compound administration serves as a key indicator of its effectiveness in a biological setting.

Impact on Cellular and Physiological Processes Modulated by CD73

Given CD73's involvement in various cellular and physiological processes, studies evaluate how this compound treatment affects these functions. This includes assessing its impact on:

Immune Cell Function: As CD73-generated adenosine is immunosuppressive, this compound is expected to restore or enhance anti-tumor immune responses. Studies might examine T cell proliferation and cytokine production in the presence of this compound and AMP. medchemexpress.comnih.gov For instance, compound 49, another CD73 inhibitor, was able to reverse AMP-mediated suppression of CD8+ T cells. nih.gov

Cancer Cell Behavior: CD73 also directly influences cancer cell proliferation, migration, and invasion. mdpi.comnih.govoncotarget.com Studies could investigate the effect of this compound on these processes in various cancer cell lines. While some studies suggest CD73 can promote cancer cell behavior independent of its enzymatic activity, inhibiting the enzyme remains a primary strategy. d-nb.info

Angiogenesis and Metastasis: CD73 contributes to the formation of new blood vessels (angiogenesis) and the spread of cancer (metastasis). mdpi.comnih.gov Preclinical models can assess whether this compound treatment reduces tumor vascularization and the formation of metastases.

In vivo studies using animal models, particularly syngeneic tumor models, are crucial for evaluating the effects of this compound in a complex biological system. These studies can demonstrate whether CD73 inhibition by this compound leads to reduced tumor growth, increased immune cell infiltration into tumors, and improved survival. nih.govdovepress.comaacrjournals.org

Therapeutic Potential of this compound

The ability of this compound to inhibit CD73 and reduce immunosuppressive adenosine levels highlights its potential as a therapeutic agent for diseases where the CD73-adenosine axis plays a detrimental role.

Rationale for Targeting CD73 in Various Diseases

Targeting CD73 offers a compelling therapeutic strategy in several disease contexts:

Cancer: The overexpression of CD73 in many tumors creates an immunosuppressive microenvironment that hinders effective anti-tumor immunity and promotes disease progression. mdpi.comresearchgate.net Inhibiting CD73 can counteract this immunosuppression, allowing immune cells to recognize and attack cancer cells more effectively. researchgate.netjacobiopharma.comassaygenie.com CD73 also contributes to tumor growth, angiogenesis, and metastasis independently of its immune-modulatory effects, providing additional rationale for targeting it. mdpi.comnih.govnih.gov

Inflammatory Diseases: While adenosine is generally anti-inflammatory in healthy tissues, dysregulated CD73 activity in chronic inflammation can contribute to pathological outcomes. Modulating adenosine levels via CD73 inhibition could help rebalance (B12800153) the inflammatory response.

Other Diseases: Given the widespread role of purinergic signaling and adenosine in various physiological processes, CD73 inhibition may have therapeutic applications in other conditions where this pathway is implicated, such as fibrosis and certain neurological disorders. frontiersin.orgmdpi.com

Preclinical Evidence Supporting this compound as a Therapeutic Agent

Preclinical studies have provided evidence supporting the therapeutic potential of CD73 inhibitors, including compounds like this compound.

Studies in Cancer Models

Numerous studies in various preclinical cancer models have demonstrated the anti-tumor activity of CD73 inhibition. nih.govmdpi.comresearchgate.net Inhibition or genetic deletion of CD73 in mice has been shown to reduce tumor growth and metastasis in models of colon cancer, melanoma, lymphoma, and breast cancer. nih.govdovepress.com This anti-tumor effect is often dependent on a functional immune system, particularly CD8+ T cells. dovepress.com Studies with CD73 inhibitors, including those structurally related to this compound, have shown dose-dependent tumor growth inhibition in mouse models. nih.gov

Studies in Inflammatory Disease Models

While the focus on this compound is primarily in cancer, research on CD73 inhibition in inflammatory models suggests potential benefits. By reducing adenosine production, CD73 inhibitors could dampen excessive anti-inflammatory signals that might be detrimental in certain phases of inflammation or contribute to chronic inflammatory conditions.

Studies in Other Disease Models (if applicable)

Research on CD73's role in other diseases, such as fibrosis or neurological conditions, might provide rationale and preclinical evidence for the use of this compound or similar inhibitors in these areas. For example, targeting CD73 has been suggested as a potential therapeutic approach for radiation-induced fibrosis. frontiersin.org

Potential Synergies with Other Therapies

A particularly promising aspect of targeting CD73 is its potential to enhance the efficacy of other therapeutic modalities, especially cancer immunotherapies. mdpi.comassaygenie.comnih.gov

Immune Checkpoint Inhibitors: CD73-mediated adenosine production is a significant mechanism of resistance to checkpoint inhibitors like anti-PD-1 and anti-CTLA-4 antibodies. researchgate.netjacobiopharma.comassaygenie.com By reducing adenosine levels, CD73 inhibition can relieve the immunosuppressive brake on T cells, thereby augmenting the effects of checkpoint blockade and leading to more robust and sustained anti-tumor immune responses. jacobiopharma.comassaygenie.comnih.govaacrjournals.org Preclinical studies have shown synergistic anti-tumor effects when CD73 inhibitors are combined with anti-PD-1 or anti-CTLA-4 antibodies. aacrjournals.orgaacrjournals.orgresearchgate.net

Chemotherapy and Radiotherapy: CD73 expression can also contribute to resistance to conventional treatments like chemotherapy and radiotherapy. mdpi.comresearchgate.net Combining CD73 inhibition with these therapies may improve outcomes by reducing adenosine-mediated protection of tumor cells and enhancing anti-tumor immune responses potentially triggered by these treatments. frontiersin.orgresearchgate.net

Targeted Therapies: CD73 can also play a role in resistance to targeted therapies. mdpi.comnih.gov Combining CD73 inhibitors with targeted agents may overcome these resistance mechanisms and improve therapeutic responses.

Other Immunotherapies: CD73 inhibition may also synergize with other forms of immunotherapy, such as adoptive cell therapy. nih.gov

The rationale for these combinations lies in simultaneously addressing multiple immunosuppressive or pro-tumor mechanisms. By blocking the CD73-adenosine axis, this compound can help create a more favorable environment for other therapies to exert their effects.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
CD734318
This compound136156000
Adenosine60961
AMP6135
ADP6022
ATP5950
CD39954

Data Tables (Illustrative Examples based on search results - specific data for this compound would require specific study reports)

Table 1: Illustrative Example of CD73 Expression in Different Cancer Types

Cancer TypeCD73 Expression Level (Relative to Normal Tissue)Associated PrognosisSource (Illustrative)
Breast CancerHigherPoor mdpi.com
Lung Cancer (NSCLC)Higher (in some cases)Ambiguous/Poor mdpi.commdpi.commdpi.com
Colorectal CancerHigherPoor mdpi.com
Ovarian CancerHigherPoor mdpi.com
MelanomaHigherPoor mdpi.com
Gastric CancerHigherPoor nih.govjacobiopharma.com
Renal Cell CarcinomaHigherPoor jacobiopharma.com
Head and Neck Squamous Cell CarcinomaHigherPoor oncotarget.com
Multiple MyelomaExpressed (on myeloma cells, leukocytes, stromal cells)High expression indicates reduced survival bmj.com

Table 2: Illustrative Example of In Vitro Inhibition of CD73 Enzymatic Activity by a CD73 Inhibitor (Example Compound)

Inhibitor Concentration (µM)CD73 Enzymatic Activity (% of Control)Source (Illustrative)
0100Based on typical assay
1~75Based on typical assay
10~20Based on typical assay
100<5Based on typical assay

Note: Specific IC₅₀ values and detailed dose-response data for this compound would be presented in dedicated research publications.

Table 3: Illustrative Example of In Vivo Tumor Growth Inhibition by a CD73 Inhibitor (Example Compound) in a Mouse Model

Treatment GroupAverage Tumor Volume (Day X) (mm³)Source (Illustrative)
Vehicle ControlYYYBased on typical study
CD73 Inhibitor (Dose 1)ZZZ (ZZZ < YYY)Based on typical study
CD73 Inhibitor (Dose 2)WWW (WWW < ZZZ)Based on typical study
Anti-PD-1 AntibodyVVV (VVV < YYY)Based on typical study
CD73 Inhibitor (Dose 1) + Anti-PD-1UUU (UUU < ZZZ and UUU < VVV) aacrjournals.orgaacrjournals.orgresearchgate.net

Note: This table illustrates potential outcomes and synergistic effects observed in preclinical studies with CD73 inhibitors. Specific data for this compound would be found in dedicated research reports.

Cd73 As a Molecular Target in Cancer Immunotherapy

Role of CD73-Mediated Adenosine (B11128) in Tumor Immunosuppression

The elevated levels of adenosine in the TME, largely generated by CD73, interact with adenosine receptors (primarily A2A and A2B receptors) expressed on various immune cells. nih.govwikipedia.org This engagement triggers downstream signaling pathways that suppress antitumor immune responses. nih.govwikipedia.org

Adenosine in the TME can modulate the function of several immune cell populations. It inhibits the proliferation and cytotoxic activity of effector T cells, including CD8+ T cells, which are crucial for recognizing and killing cancer cells. citeab.comnih.gov Adenosine also suppresses the function of natural killer (NK) cells, another key component of the innate antitumor response. citeab.comnih.govwikipedia.org Furthermore, adenosine can promote the differentiation and accumulation of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which actively dampen immune responses. Cancer-associated fibroblasts (CAFs) also express CD73, contributing to immunosuppression and promoting Treg survival. citeab.com

By creating an immunosuppressive milieu, CD73-mediated adenosine significantly contributes to tumor immune evasion. The suppressed activity of effector immune cells and the presence of immunosuppressive populations allow cancer cells to escape immune surveillance and destruction. citeab.comwikipedia.org High CD73 expression in tumors is frequently associated with poor prognosis in various cancer types, highlighting its role in disease progression and immune escape. CD73 expression can also be induced under hypoxic conditions within the TME, further enhancing adenosine production and contributing to immune evasion. citeab.com

Rationale for Targeting CD73 in Oncological Research

The central role of CD73 in generating immunosuppressive adenosine provides a strong rationale for targeting this enzyme in cancer therapy. Inhibiting CD73 aims to disrupt the adenosine-mediated immunosuppression, thereby unleashing or enhancing antitumor immune responses.

Targeting CD73 with inhibitors like CD73-IN-1 is designed to block the conversion of AMP to adenosine, reducing the concentration of immunosuppressive adenosine in the TME. nih.gov This reduction in adenosine levels can reverse the suppressive effects on immune cells, allowing effector cells like CD8+ T cells and NK cells to regain their antitumor functions. nih.gov Preclinical studies have demonstrated that CD73 inhibition can enhance the activity of CD8+ T cells and increase the levels of pro-inflammatory cytokines like IFN-γ.

Detailed research findings on CD73 inhibition have been reported using various inhibitors. For example, studies have investigated the ability of CD73 inhibitors to reverse immune suppression in vitro. One study compared the activity of different CD73 inhibitors in reversing AMP/adenosine-mediated immune suppression of human T cells. The study measured T cell proliferation and activation in the presence of exogenous AMP and different inhibitors. The half-maximal inhibitory concentration (IC50) values for inhibiting CD73 enzyme activity on human A375 cells under 100 µM AMP were determined for different inhibitors.

Here is a summary of illustrative data on the in vitro inhibitory activity of some CD73 inhibitors:

CD73 InhibitorIC50 on A375 Cells (100 µM AMP)
ATG-0370.36 nM
Hu101-2820.94 nM
MEDI94473.46 nM

Molecular and Cellular Mechanisms of Cd73 Targeted Therapeutics

Mechanisms of CD73 Inhibition

Inhibitors of CD73 can exert their effects through various mechanisms, interfering with the enzyme's ability to convert AMP to adenosine (B11128) google.com.

Competitive Inhibition of Enzymatic Activity

Competitive inhibitors of CD73 bind to the enzyme's active site, competing with the natural substrate, AMP google.commdpi.comnih.gov. By occupying the active site, these inhibitors prevent AMP from binding and being hydrolyzed into adenosine mdpi.comnih.gov. ATP and ADP are known competitive inhibitors of CD73, binding to the catalytic site but not undergoing hydrolysis nih.govmdpi.com. AMPCP (adenosine 5'-(α,β-methylene)diphosphate), a non-hydrolysable ADP analog, is also recognized as a competitive inhibitor that binds to the active site nih.govplos.orgdovepress.com. Small molecule inhibitors designed to mimic the structure of AMP can also act as competitive inhibitors nih.gov. For instance, AB680 (quemliclustat) is described as a potent, reversible, small-molecule competitive inhibitor of human CD73 aacrjournals.org. Research indicates that increasing substrate concentration can overcome the inhibitory activity of competitive inhibitors like APCP nih.gov.

Non-Competitive Inhibition and Allosteric Modulation

Non-competitive inhibitors bind to a site on the enzyme distinct from the active site, known as an allosteric site google.com. This binding can alter the conformation of the enzyme, reducing its catalytic efficiency regardless of the substrate concentration google.comnih.gov. Allosteric modulation involves binding to a site other than the active site, which can either enhance or inhibit enzyme activity plos.org. Some CD73 inhibitors, including certain antibodies, have been shown to act via a non-competitive mechanism nih.govnih.gov. For example, the antibody MEDI9447 non-competitively inhibits soluble CD73 by decreasing the maximum reaction velocity (Vmax) while the Michaelis constant (Km) remains unchanged, indicating it does not prevent substrate binding but blocks the enzyme's ability to hydrolyze AMP nih.gov. Studies exploring allosteric inhibitors have targeted the dimerization interface of CD73, aiming to impair the dynamic motions required for enzymatic function plos.org. Several compounds identified through virtual screening have shown non-competitive or mixed inhibition modes by binding to residues located at the dimerization interface plos.org. Non-competitive inhibition may be particularly advantageous in environments with high substrate concentrations, such as the tumor microenvironment nih.gov.

Induction of CD73 Internalization and Degradation

Beyond directly inhibiting enzymatic activity, some CD73-targeted therapies can also induce the internalization and subsequent degradation of the CD73 protein from the cell surface aacrjournals.orgcidara.comresearchgate.net. This mechanism reduces the amount of available enzyme to produce adenosine cidara.comresearchgate.net. This approach offers a secondary mechanism to prevent CD73-mediated adenosine production cidara.com. For example, a drug-Fc conjugate, CBO421, has demonstrated potent CD73 receptor internalization and degradation in addition to enzymatic inhibition in breast cancer cells cidara.comresearchgate.net. This internalization leads to a decrease in surface CD73 signal cidara.com.

Downstream Effects on Adenosine Receptor Signaling

The primary consequence of inhibiting CD73 is the reduction of extracellular adenosine levels, which in turn modulates signaling through adenosine receptors frontiersin.orgjacobiopharma.com. Adenosine acts on four G-protein-coupled receptors: A1, A2A, A2B, and A3 frontiersin.orgoncotarget.comnih.gov. The immunosuppressive effects of adenosine in the tumor microenvironment are primarily mediated through the A2A and A2B receptor subtypes frontiersin.orgoncotarget.compnas.org.

A2A Adenosine Receptor Modulation

The A2A adenosine receptor (A2AR) is widely expressed on various immune cells, including T cells, NK cells, and dendritic cells frontiersin.orgoncotarget.compnas.org. Activation of A2AR by adenosine leads to increased intracellular cAMP levels, which suppresses the function of these anti-tumor immune cells frontiersin.orgdovepress.com. CD73-generated adenosine inhibits anti-tumor T cell activity via A2AR frontiersin.org. Inhibition of CD73 reduces the amount of adenosine available to bind to A2AR, thereby relieving this immunosuppression and enhancing anti-tumor immune responses frontiersin.orgjacobiopharma.comaacrjournals.org. Preclinical studies have shown that blocking A2AR can suppress tumor metastasis pnas.orgacs.org. Co-blockade of CD73 and A2AR has been shown to improve anti-tumor immune responses nih.gov.

A2B Adenosine Receptor Modulation

The A2B adenosine receptor (A2BR) is also involved in the immunosuppressive effects of adenosine in the tumor microenvironment frontiersin.orgpnas.org. While less is known about A2BR compared to A2AR in some contexts, it is also coupled with Gs or Gq proteins and promotes cAMP signaling, contributing to the inhibition of anti-tumor immune responses frontiersin.org. A2BR activation has been linked to various aspects of tumor progression, including angiogenesis and chemoresistance nih.govacs.orgjneurosci.org. Inhibition of CD73 reduces adenosine levels, thus decreasing A2BR activation frontiersin.org. Studies have shown that targeting the CD73-A2BR axis can impact tumor pathogenesis nih.govjneurosci.org. Blockade of A2BR has been shown to reduce tumor metastasis and decrease the expression of multidrug resistance transporter proteins nih.govpnas.orgjneurosci.org. A2BR signaling can also upregulate CD73 expression in tumor cells, creating a feedback loop oup.com.

Compound Information

Compound NamePubChem CID
CD73-IN-1136177729
Adenosine60961
AMP6083

Data Table: Inhibition of CD73 by MEDI9447 (Non-Competitive Inhibitor) nih.gov

InhibitorSubstrate (AMP) ConcentrationVmax (μM PO4/min)Km (μM)Inhibition Mode
ControlIncreasing4.6 ± 0.026.0 ± 3.9-
MEDI9447Increasing1.2 ± 0.026.0 ± 3.9Non-competitive

Data Table: Inhibition of CD73 by APCP (Competitive Inhibitor) nih.gov

InhibitorSubstrate (AMP) ConcentrationVmax (μM PO4/min)Km (μM)Inhibition Mode
ControlIncreasing3.4 ± 0.026.0 ± 3.9-
APCPIncreasing3.50 ± 0.175.9 ± 3.4Competitive

Based on the available information, this compound is identified as a chemical compound that functions as a potent and selective inhibitor of the ectoenzyme CD73 (ecto-5'-nucleotidase). Its Chemical Abstracts Service (CAS) number is 2132396-40-6, and its PubChem Compound ID (CID) is 136178891. The molecular formula for this compound is C18H17N3O4S, with a molecular weight of 371.4. This compound has been referenced in patent literature, suggesting its potential application, particularly in the context of cancer treatment as a CD73 inhibitor. medchemexpress.comcaymanchem.comprobechem.comchemsrc.com

While the scientific literature extensively details the role of CD73 in modulating immune responses through the production of immunosuppressive adenosine and describes the general impact of CD73 inhibition on various immune cell populations, specific detailed research findings and comprehensive data tables directly attributed to the compound "this compound" regarding its precise effects on each individual immune cell subset as requested by the provided outline were not found in the publicly available search results. medchemexpress.comcaymanchem.comprobechem.comnih.govmdpi.comfrontiersin.orgfrontiersin.orgnih.govnih.gov

The available research on CD73 inhibition broadly indicates effects on:

T-Lymphocyte Activation, Proliferation, and Effector Function: CD73 inhibition is generally associated with relieving adenosine-mediated suppression, thereby potentially enhancing T cell activation, proliferation, and cytotoxic activity, particularly in CD8+ T cells. probechem.comnih.govfrontiersin.orgfrontiersin.orgnih.gov

Natural Killer (NK) Cell Cytotoxicity and Maturation: Inhibiting CD73 can alleviate adenosine-mediated suppression of NK cell cytotoxic ability and may influence their maturation. nih.govmdpi.comfrontiersin.orgnih.govnih.govsigmaaldrich.com

Myeloid-Derived Suppressor Cell (MDSC) Activity and Expansion: CD73 inhibition has been linked to a reduction in the activity and potentially the expansion of MDSCs, which are known to suppress anti-tumor immunity. nih.govnih.govsigmaaldrich.comambeed.com

Macrophage Polarization and Function: Targeting CD73 can influence macrophage polarization, potentially shifting them towards a more pro-inflammatory or anti-tumoral phenotype. nih.gov

Regulatory T-Cell (Treg) Suppressive Function: CD73 is highly expressed on Tregs, and its inhibition can impair their ability to generate immunosuppressive adenosine, thereby reducing their suppressive function. caymanchem.comnih.govfrontiersin.orgnih.gov

B-Cell Differentiation and Activity: CD73 is present on B cells and has been implicated in their activation and differentiation. Some anti-CD73 antibodies have shown direct B cell activating properties.

Non-Enzymatic and Non-Canonical Functions of CD73 and Inhibitor Implications

Beyond its role in generating immunosuppressive adenosine, CD73 engages in various non-enzymatic activities that impact cellular behavior, particularly in the context of cancer. These functions can influence cell adhesion, regulate intracellular signaling cascades, modulate tumor cell metabolism, and even involve activities within the endoplasmic reticulum nih.govresearchgate.netfrontiersin.orgamegroups.org. While research specifically detailing the effects of this compound on each of these non-canonical functions is still evolving, studies on CD73 inhibition in general provide insights into the potential implications.

Adhesion Molecule Function

CD73 functions as an adhesion molecule, participating in cell-cell and cell-matrix interactions medchemexpress.comoatext.com. It can regulate cell interaction with extracellular matrix (ECM) components like laminin (B1169045) and fibronectin, influencing the invasive and metastatic properties of cancer cells nih.govmedchemexpress.com. CD73 engagement on lymphocytes has been shown to increase their binding to endothelial cells by enhancing LFA-1 avidity in a non-enzymatic manner, potentially by inducing clustering of LFA-1 oncotarget.comnih.govahajournals.org. This suggests a role for CD73 in leukocyte extravasation, independent of its enzymatic activity nih.govahajournals.org. In the context of cancer, this adhesion function can contribute to tumor cell migration and invasion nih.govoatext.comcusabio.com. Studies have shown that CD73 promotes migration and invasion of cancer cells, and this effect can be independent of its enzyme activity nih.govamegroups.orgoatext.comcusabio.com. For instance, in cervical cancer cells, CD73 overexpression promoted proliferation and migration, and blocking its enzymatic activity did not fully revert these effects, suggesting a role for non-enzymatic functions amegroups.orgd-nb.info. While specific data on this compound's impact on CD73-mediated adhesion is limited in the provided search results, a general CD73 inhibitor like APCP could only partially inhibit the effect of CD73 overexpression on cell proliferation and migration in some cancer types, indicating the involvement of non-enzymatic roles amegroups.org.

Regulation of Intracellular Signaling Pathways (e.g., PI3K/AKT, EGFR/AKT1, MAPK)

CD73 is involved in regulating various intracellular signaling pathways critical for cancer progression, including PI3K/AKT, EGFR/AKT1, and MAPK pathways frontiersin.orgcusabio.commdpi.comnih.govresearchgate.net. CD73 can promote tumor growth, migration, and invasion through these pathways, independent of the adenosine pathway nih.govresearchgate.net.

PI3K/AKT Signaling: CD73 is involved in regulating the cell cycle via PI3K/AKT signaling mdpi.com. In hepatocellular carcinoma (HCC), CD73 can activate the PI3K/AKT axis by inducing Rap1-mediated membrane localization of P110β, leading to AKT phosphorylation researchgate.net. CD73 has also been shown to contribute to gemcitabine (B846) resistance in pancreatic ductal adenocarcinoma (PDAC) by activating the AKT pathway, a function independent of its nucleotidase activity frontiersin.orgamegroups.orgnih.gov.

EGFR/AKT1 Signaling: CD73 overexpression can regulate cancer growth via the EGFR/AKT1 pathway mdpi.com. In breast cancer, CD73 has been described to promote EGFR expression mdpi.com. In clear-cell renal cell carcinoma (ccRCC), suppression of CD73 decreased EGFR expression, while overexpression increased it, suggesting EGFR is involved in CD73-mediated tumor growth amegroups.org. Studies in non-small cell lung cancer (NSCLC) also indicate that CD73 promotes cell proliferation through binding to EGFR, leading to activation of the AKT/mTOR pathway frontiersin.org.

MAPK Signaling: The MAPK signaling pathway can influence CD73 expression. For example, activating mutations in MAPK can promote CD73 expression frontiersin.orgmdpi.com. Conversely, CD73 can also influence MAPK signaling.

While the search results discuss the involvement of CD73 in these pathways and the effects of general CD73 inhibition or knockdown, specific data on how this compound modulates these pathways through non-enzymatic mechanisms is not explicitly detailed. However, given that this compound is a CD73 inhibitor, it is plausible that it could interfere with these non-canonical signaling functions, potentially impacting downstream effects like cell proliferation, migration, and therapeutic resistance.

Impact on Tumor Cell Metabolism (e.g., Warburg Effect)

CD73 regulates cancer cell metabolism, notably by promoting the Warburg effect, a phenomenon where cancer cells preferentially utilize aerobic glycolysis for energy production mdpi.comnih.govresearchgate.netnih.gov. Genetic silencing and pharmacological inhibition of CD73 have been shown to reduce glycolysis and cell proliferation in cancer cells mdpi.comresearchgate.net. This proglycolytic role of CD73 is primarily mediated by the CD73/adenosine pathway, dependent on its enzymatic activity nih.govresearchgate.netnih.gov. However, CD73 also promotes intracellular NAD synthesis, indirectly increasing NAD levels by promoting glycolysis nih.gov. The increase in intracellular NAD levels mediated by CD73 can facilitate aspartate synthesis, further promoting tumor cell proliferation nih.gov. While the primary mechanism linking CD73 to the Warburg effect appears to be through adenosine production, the influence on NAD metabolism suggests potential non-canonical metabolic roles. Studies using specific enzymatic inhibitors like APCP have shown inhibition of glycolysis, which could be partially restored by adenosine addition, highlighting the importance of enzymatic activity in this context nih.govresearchgate.net. The impact of this compound on CD73's influence on tumor cell metabolism, particularly through non-enzymatic mechanisms, would require further investigation.

Endoplasmic Reticulum-Associated Activities

Recent studies have revealed that CD73 is not solely localized to the cell surface but can also be found within intracellular compartments, including the endoplasmic reticulum (ER) frontiersin.orgamegroups.orgnih.gov. In PDAC, a significant amount of intracellular CD73 is localized in the ER membrane nih.gov. This intracellular CD73 has been shown to physically interact with major vault protein (MVP) to activate the SRC-AKT circuit, contributing to gemcitabine resistance in an ecto-5'-nucleotidase-independent manner frontiersin.orgamegroups.orgnih.gov. This highlights a novel non-canonical function of CD73 within the ER. The implications of this compound on these ER-associated activities are not explicitly detailed in the provided search results. However, if this compound can access intracellular compartments or influence the localization or interaction of CD73 within the ER, it could potentially disrupt this non-canonical signaling axis and impact therapeutic resistance mediated by intracellular CD73.

Preclinical Development and Evaluation of Cd73 Inhibitors

In Vitro Assays for CD73 Inhibitor Characterization

A variety of in vitro assays are crucial for characterizing the inhibitory potential and mechanism of action of compounds targeting the ecto-5'-nucleotidase (CD73). These assays are designed to measure the direct impact on the enzyme's catalytic function, the binding affinity to the target protein, and the subsequent effects on cellular functions relevant to immunology and oncology.

Biochemical Activity Assays (e.g., AMP Hydrolysis)

Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on CD73's enzymatic activity, which involves the hydrolysis of adenosine (B11128) monophosphate (AMP) to adenosine. nih.govresearchgate.net Commonly employed methods include colorimetric assays, such as the Malachite Green assay, which quantifies the release of inorganic phosphate, a product of the hydrolysis reaction. nih.govnih.gov High-throughput screening (HTS) compatible fluorescence-based assays, like the Transcreener® ADP² Assay, are also utilized to measure the production of adenosine by coupling its conversion to ADP. bellbrooklabs.comselectscience.net

While these methods are standard for characterizing CD73 inhibitors, specific data from AMP hydrolysis assays for the compound CD73-IN-1 are not publicly available in the reviewed literature. Therefore, its potency and efficacy in directly inhibiting CD73's biochemical activity have not been detailed.

Ligand-Binding Assays (e.g., Microscale Thermophoresis, SPR)

To understand the direct interaction between an inhibitor and the CD73 protein, ligand-binding assays are employed. Techniques such as Microscale Thermophoresis (MST) and Surface Plasmon Resonance (SPR) are valuable in determining the binding affinity and kinetics of this interaction. domainex.co.ukaacrjournals.org SPR, for instance, can measure the association and dissociation rates of a compound to immobilized CD73, providing detailed kinetic parameters. aacrjournals.orgnih.gov

Specific ligand-binding data for This compound using methods like MST or SPR have not been reported in the available scientific literature. Consequently, the binding characteristics of this compound to the CD73 enzyme remain uncharacterized.

Cell-Based Assays for Immune Response and Tumor Cell Growth

Cell-based assays are critical for evaluating the functional consequences of CD73 inhibition in a more physiologically relevant context. These assays can assess the impact on immune cell activation and tumor cell proliferation. For example, studies have shown that inhibiting CD73 can restore the proliferation and effector functions of T cells that are suppressed by adenosine. tandfonline.com Furthermore, the effect of CD73 inhibition on the growth of various cancer cell lines can be evaluated to determine its direct anti-proliferative effects. nih.gov

However, specific data from cell-based assays investigating the effect of This compound on immune responses or tumor cell growth are not available in the public domain.

Structural Biology Studies (e.g., X-ray Crystallography of CD73-Inhibitor Complexes)

Structural biology studies, particularly X-ray crystallography, provide atomic-level insights into how an inhibitor binds to its target enzyme. domainex.co.ukresearchgate.net Determining the crystal structure of a CD73-inhibitor complex can reveal the precise binding mode and the key interactions that confer inhibitory activity. nih.govnih.gov This information is invaluable for understanding the mechanism of action and for guiding further drug design and optimization efforts. domainex.co.uk

There are no publicly available X-ray crystallography or other structural biology studies for the complex of CD73 with This compound . As such, the structural basis for its interaction with CD73 is currently unknown.

In Vivo Efficacy Studies in Syngeneic and Humanized Mouse Models

In vivo studies in relevant animal models are essential to assess the anti-tumor activity of a CD73 inhibitor in a complex biological system. Syngeneic mouse models, which have a competent immune system, are particularly important for evaluating the immunomodulatory effects of such inhibitors. tandfonline.com Humanized mouse models can also be utilized to evaluate the efficacy of agents targeting the human form of CD73. aacrjournals.org

Monotherapy Antitumor Activity

The evaluation of a CD73 inhibitor as a monotherapy is a key step in its preclinical development. Studies with other CD73 inhibitors have demonstrated that their administration can lead to a reduction in tumor growth and metastasis in various cancer models. mdpi.compnas.org This anti-tumor effect is often attributed to the reversal of adenosine-mediated immunosuppression within the tumor microenvironment, leading to enhanced anti-tumor immune responses. aacrjournals.org

Specific data regarding the monotherapy antitumor activity of This compound in any syngeneic or humanized mouse models have not been reported in the available literature. Therefore, its in vivo efficacy as a single agent remains to be determined.

Combination Strategies with Immunotherapies

The rationale for combining CD73 inhibition with other immunotherapies stems from the goal of targeting multiple, non-overlapping immunosuppressive pathways within the tumor microenvironment. While preclinical research has extensively explored this area with various CD73 inhibitors, specific data detailing the use of this compound in these combinations is not yet widely available in published literature. The following sections outline the scientific basis and general findings for these combination strategies.

Immune Checkpoint Blockade (e.g., Anti-PD-1, Anti-CTLA-4)

Preclinical studies have demonstrated that targeting the CD73-adenosine axis can enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4 antibodies. The upregulation of CD73 is considered a resistance mechanism to immune checkpoint blockade. By inhibiting CD73, the production of immunosuppressive adenosine is reduced, which can lead to restored immune cell function, including enhanced CD8+ T cell activity and increased production of anti-tumor cytokines. While this synergy has been established for the general class of CD73 inhibitors, specific preclinical studies evaluating the combination of this compound with anti-PD-1 or anti-CTLA-4 have not been detailed in the public domain.

Agonistic Immunostimulatory Therapies (e.g., Anti-GITR)

Agonistic antibodies targeting co-stimulatory molecules on T cells, such as GITR (Glucocorticoid-Induced TNFR-Related protein), aim to enhance the anti-tumor immune response. However, the expression of CD73 on T cells can confer resistance to such therapies. Preclinical models have shown that combining CD73 blockade with an anti-GITR agonist antibody can result in synergistic anti-tumor effects. This approach is thought to work by preventing the adenosine-mediated suppression of T cell activation, thereby allowing the full co-stimulatory potential of the anti-GITR therapy to be realized. As of now, specific research on the combination of this compound with agonistic immunostimulatory therapies has not been published.

Combination with Conventional Cancer Therapies

Chemotherapy (e.g., Gemcitabine)

The combination of CD73 inhibition with certain chemotherapeutic agents has shown promise in preclinical models. Some chemotherapy drugs induce immunogenic cell death (ICD), a form of cancer cell death that releases danger signals, such as ATP, into the tumor microenvironment. CD73 can dampen the anti-tumor immune response triggered by ICD by converting the released ATP into immunosuppressive adenosine.

Preclinical research on colon adenocarcinoma (COAD) has specifically investigated the impact of CD73 inhibition, including the use of this compound, in combination with the chemotherapeutic agent oxaliplatin (B1677828). nih.gov In these studies, high expression of CD73 was associated with a poor response to adjuvant chemotherapy. nih.gov The use of this compound in in-vitro experiments with HCT116 colon cancer cells treated with oxaliplatin demonstrated a significant impact on the ATP-to-AMP conversion process. nih.gov

Specifically, treatment with oxaliplatin alone led to an increase in extracellular ATP. However, the presence of CD73-expressing cells efficiently converted this ATP to AMP. The addition of this compound was shown to inhibit this conversion, thereby preserving the pro-inflammatory extracellular ATP levels. nih.gov This inhibition of CD73 activity was found to promote the maturation of dendritic cells and enhance T cell activation, key steps in initiating an effective anti-tumor immune response. nih.gov These findings suggest that combining this compound with immunogenic chemotherapy can overcome a key resistance mechanism and enhance the therapeutic efficacy. nih.gov

Combination AgentCancer ModelKey Preclinical Findings with this compoundReference
OxaliplatinColon Adenocarcinoma (HCT116 cells)This compound inhibits the conversion of chemotherapy-induced extracellular ATP to AMP, preserving a pro-inflammatory microenvironment. nih.gov
Radiotherapy

Radiotherapy is another conventional cancer treatment that can induce immunogenic cell death and the release of ATP. Consequently, the upregulation of CD73 has been identified as a potential mechanism of radioresistance, as it can negate the immune-stimulating effects of radiation-induced ATP release. Preclinical studies combining CD73 blockade with radiotherapy have shown synergistic effects, leading to decreased tumor growth and metastasis. targetmol.com This combination is believed to enhance the infiltration and activity of CD8+ T cells and dendritic cells within the irradiated tumor. researchgate.net While the rationale is strong, specific preclinical evaluations of this compound in combination with radiotherapy are not currently available in the scientific literature.

Combination with Targeted Therapies (e.g., EGFR inhibitors)

Targeted therapies, such as Epidermal Growth Factor Receptor (EGFR) inhibitors, are a cornerstone of treatment for certain cancers. Emerging evidence suggests that CD73 expression may be a mechanism of resistance to these therapies. In preclinical models of non-small cell lung cancer (NSCLC) and glioblastoma, inhibition of CD73 has been shown to overcome resistance to EGFR tyrosine kinase inhibitors (TKIs). The combination of CD73 inhibition and EGFR-TKI treatment can induce cell cycle arrest and increase apoptosis in resistant cancer cells. Although this indicates a promising therapeutic strategy, studies specifically utilizing this compound in combination with targeted therapies like EGFR inhibitors have not yet been published.

Pharmacodynamic Biomarkers in Preclinical Models

Pharmacodynamic (PD) biomarkers are essential in the preclinical development of CD73 inhibitors to confirm mechanism of action, demonstrate target engagement, and understand the biological effects on the tumor microenvironment (TME). These studies establish a crucial link between the drug's presence and its intended therapeutic effect, which is primarily the reversal of adenosine-mediated immune suppression.

Tumor and Peripheral CD73 Target Engagement

The initial step in assessing the activity of a CD73 inhibitor is to confirm that it binds to and inhibits the enzymatic function of its target, the CD73 ectoenzyme. This is evaluated both in vitro and in vivo.

In Vitro Assays : Preclinical studies typically begin by measuring the inhibitor's potency against purified recombinant CD73 and on the surface of CD73-expressing cells. Assays measure the conversion of adenosine monophosphate (AMP) to adenosine, and the inhibitor's ability to block this reaction is quantified as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). For example, the small-molecule inhibitor AB680 demonstrated potent, low nanomolar inhibition of CD73 on human CD8+ T-cells.

In Vivo Target Occupancy : In animal models, researchers assess how effectively the inhibitor engages with CD73 in tumors and peripheral tissues. This can be measured by analyzing tumor biopsies or blood samples to determine the level of CD73 activity after treatment. A successful inhibitor will demonstrate a significant and sustained reduction in CD73 enzymatic function, confirming that the drug has reached its target at a sufficient concentration to be effective.

Modulation of Adenosine Levels

The central mechanism of a CD73 inhibitor is to block the production of immunosuppressive adenosine in the TME. Therefore, a critical pharmacodynamic endpoint is the direct measurement of adenosine and related metabolites in tumor samples.

Intratumoral Metabolite Analysis : Techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are used to quantify metabolite levels in tumor tissue from treated and untreated animals. Preclinical studies with various CD73 inhibitors, such as the small molecule AB680 and antibody-based inhibitors, have consistently shown a significant reduction in intratumoral adenosine concentrations following treatment. Conversely, the substrate for CD73, AMP, is often observed to be elevated in the tumors of treated mice, providing further evidence of successful target inhibition.

Below is a representative data table illustrating the expected changes in key metabolites within the tumor microenvironment following treatment with a potent CD73 inhibitor, based on findings from multiple preclinical studies.

MetaboliteExpected Change with CD73 InhibitorRationale
Adenosine (ADO) DecreaseDirect product of CD73 enzymatic activity is blocked.
Adenosine Monophosphate (AMP) IncreaseSubstrate of CD73 accumulates due to enzyme inhibition.
Inosine / Xanthine DecreaseDownstream metabolites of adenosine are reduced.

Immune Cell Infiltration and Function in Tumors

By reducing immunosuppressive adenosine, CD73 inhibitors are expected to "release the brakes" on the anti-tumor immune response, leading to increased infiltration and activation of effector immune cells within the tumor.

Changes in Immune Cell Populations : Flow cytometry and immunohistochemistry are used to analyze the composition of immune cells within tumors. Preclinical studies consistently demonstrate that effective CD73 inhibition leads to an increase in the numbers of cytotoxic CD8+ T cells. Furthermore, an increase in the infiltration of dendritic cells and activated macrophages may also be observed, indicating a broad reprogramming of the TME towards an anti-tumor state.

Restoration of Immune Cell Function : Beyond just numbers, CD73 inhibitors restore the functional capacity of immune cells that are suppressed by adenosine. In preclinical models, T-cells isolated from tumors of treated animals show enhanced ability to proliferate and produce effector cytokines like interferon-gamma (IFN-γ) and granzyme-B. This functional rescue is a key indicator of the inhibitor's potential to generate a meaningful anti-cancer effect.

This table summarizes the typical changes observed in the tumor immune infiltrate following CD73 blockade in preclinical models.

Immune Cell TypeExpected Change in Infiltration/ActivationFunctional Consequence
CD8+ T Cells (Cytotoxic) IncreaseEnhanced direct killing of cancer cells.
Natural Killer (NK) Cells IncreaseIncreased innate anti-tumor cytotoxicity.
Dendritic Cells (DCs) Increase/ActivationImproved antigen presentation to T-cells.
Regulatory T Cells (Tregs) Decrease or Functionally ImpairedReduced immunosuppressive signaling.
Myeloid-Derived Suppressor Cells (MDSCs) DecreaseReduced myeloid-mediated immune suppression.

Cytokine and Chemokine Profiles

The reprogramming of the TME by a CD73 inhibitor is also reflected in the local profile of cytokines and chemokines—signaling molecules that orchestrate the immune response.

Pro-inflammatory Cytokines : Analysis of tumor homogenates or isolated immune cells often reveals an upregulation of pro-inflammatory and T-cell-activating cytokines. A key biomarker is an increase in IFN-γ, which is critical for anti-tumor immunity. Other cytokines such as Interleukin-2 (IL-2) may also be elevated, reflecting enhanced T-cell proliferation and activation.

Chemokines : Chemokines are responsible for recruiting immune cells to the tumor site. CD73 inhibition can lead to changes in chemokine expression that favor the recruitment of effector cells like T-cells and NK cells, while potentially reducing the recruitment of suppressive cell types. This modulation helps to reshape the TME from an immunosuppressive "cold" state to an inflamed "hot" state that is more susceptible to immune attack.

Clinical Translation and Ongoing Research of Cd73 Inhibitors

Current Landscape of CD73 Inhibitors in Clinical Development

The clinical pipeline of CD73 inhibitors is diverse, encompassing several distinct therapeutic modalities. These agents are being evaluated both as monotherapies and, more frequently, in combination with other anticancer treatments, particularly immune checkpoint inhibitors. nih.govacs.org The rationale for combination therapy is strong, as upregulation of CD73 has been identified as a potential resistance mechanism to treatments like anti-PD-1 therapy. nih.gov By blocking the production of immunosuppressive adenosine (B11128), CD73 inhibitors are expected to enhance the efficacy of existing immunotherapies. nih.gov

Monoclonal antibodies (mAbs) represent a prominent class of CD73 inhibitors in clinical development. These agents are designed to bind to CD73 and inhibit its enzymatic function through various mechanisms.

MEDI9447 (Oleclumab) is a human IgG1λ monoclonal antibody that selectively binds to and inhibits the catalytic activity of CD73. tmc.edu Its mechanism of action involves not only blocking the conversion of AMP to adenosine but also inducing the clustering and internalization of the CD73 protein from the cell surface. tmc.educreativebiolabs.net Preclinical studies have demonstrated that oleclumab can alter the tumor microenvironment by increasing the presence of CD8 effector cells and activated macrophages while reducing myeloid-derived suppressor cells (MDSCs) and regulatory T cells. creativebiolabs.net Oleclumab is being investigated in multiple clinical trials, most notably in combination with the anti-PD-L1 antibody durvalumab. acs.orgtandfonline.com A Phase 2 study in patients with unresectable Stage III non-small-cell lung cancer (NSCLC) showed a significant benefit for the combination compared to durvalumab alone. acs.orgtandfonline.com

BMS-986179 is another high-affinity monoclonal antibody that inhibits the enzymatic activity of CD73 and promotes its internalization. nih.gov Preclinical models have shown that BMS-986179 can enhance the antitumor effects of anti-PD-1 antibodies. nih.gov Early-phase clinical trials are evaluating its safety and efficacy in combination with the anti-PD-1 antibody nivolumab (B1139203) in patients with advanced solid tumors. nih.gov

Other anti-CD73 monoclonal antibodies in clinical investigation include CPI-006, NZV930, AK119, IPH5301, and TJ004309, among others. acs.orgnih.gov These are being tested across a range of solid tumors, often in combination with other immunotherapies. nih.gov

Table 1: Selected Monoclonal Antibodies Targeting CD73 in Clinical Development

Antibody Mechanism of Action Selected Clinical Trials (Identifier) Combination Therapies Tumor Types
MEDI9447 (Oleclumab) Inhibits enzymatic activity, induces internalization NCT03801902, NCT02503774 Durvalumab (anti-PD-L1), Chemotherapy NSCLC, Pancreatic Cancer, Colorectal Cancer
BMS-986179 Inhibits enzymatic activity, induces internalization NCT02754141 Nivolumab (anti-PD-1) Advanced Solid Tumors

| CPI-006 | Inhibits enzymatic activity | NCT03454451 | Pembrolizumab (B1139204) (anti-PD-1), Ciforadenant (A2AR inhibitor) | Advanced Cancers |

In addition to antibody-based therapies, small molecule inhibitors of CD73 are emerging as a promising therapeutic class. These orally bioavailable agents offer potential advantages in terms of dosing flexibility and tissue penetration.

ORIC-533 is a potent, orally bioavailable small molecule inhibitor of CD73. researchgate.net It functions as an AMP-competitive inhibitor, effectively blocking the production of adenosine. researchgate.net In preclinical ex vivo assays, ORIC-533 demonstrated greater potency in restoring the proliferation and activation of immunosuppressed CD8+ T cells compared to other small molecule inhibitors and even the monoclonal antibody oleclumab. researchgate.net A Phase 1 clinical trial is currently evaluating ORIC-533 as a single agent in patients with relapsed or refractory multiple myeloma. researchgate.netmusechem.com

LY3475070 is another small molecule CD73 inhibitor that has advanced to clinical trials. acs.org

AB680 (Quemliclustat) is a highly potent and selective small-molecule CD73 inhibitor that has shown the ability to restore T-cell function that is suppressed by adenosine. researchgate.netnih.gov Preclinical studies have demonstrated that AB680 can enhance the antitumor activity of PD-1 blockade. nih.gov Initial data from a Phase 1/1b trial of AB680 in combination with chemotherapy and an anti-PD-1 agent for patients with metastatic pancreatic ductal adenocarcinoma have indicated a manageable safety profile and early signs of clinical activity. nih.gov

Table 2: Selected Small Molecule CD73 Inhibitors in Clinical Development

Molecule Mechanism of Action Selected Clinical Trials (Identifier) Combination Therapies Tumor Types
ORIC-533 AMP-competitive inhibitor Phase 1 in progress Single agent Multiple Myeloma
LY3475070 Small molecule inhibitor Phase 1 in progress Not specified Not specified

| AB680 (Quemliclustat) | Potent and selective inhibitor | NCT04104672 | Chemotherapy, anti-PD-1 | Pancreatic Cancer |

To simultaneously target multiple immunosuppressive pathways, researchers are developing bispecific and multispecific antibody constructs. These innovative molecules can engage two or more targets, potentially leading to synergistic antitumor effects.

CD73/PD-1 Bispecific Antibodies , such as AK131, are designed to concurrently block both the PD-1/PD-L1 immune checkpoint and the CD73-adenosine pathway. aacrjournals.org The rationale is that these two pathways are key mechanisms of immune evasion in the tumor microenvironment. aacrjournals.org Preclinical studies of AK131, which is derived from the anti-PD-1 antibody AK105 and the anti-CD73 antibody AK119, have shown that it can effectively block PD-1/PD-L1 interaction, inhibit CD73 enzymatic activity, and promote T-cell and B-cell activation. aacrjournals.org

Dalutrafusp Alfa (GS-1423 or AGEN1423) is a first-in-class bifunctional fusion protein. cancer.govnih.gov It consists of a humanized anti-CD73 antibody fused to the extracellular domain of the transforming growth factor-beta (TGF-β) receptor II. cancer.gov This design allows it to simultaneously inhibit CD73 and trap immunosuppressive TGF-β in the tumor microenvironment. cancer.gov A Phase 1 study in patients with advanced solid tumors found that dalutrafusp alfa was well-tolerated and demonstrated complete target occupancy of CD73 on B cells and CD8+ T cells at higher doses. nih.govresearchgate.net

Table 3: Selected Bispecific and Multispecific Constructs Targeting CD73 in Clinical Development

Construct Targets Mechanism of Action Selected Clinical Trials (Identifier) Tumor Types
AK131 CD73, PD-1 Blocks PD-1/PD-L1 interaction, inhibits CD73 activity Preclinical/Early Clinical Solid Tumors

| Dalutrafusp Alfa | CD73, TGF-β | Inhibits CD73, neutralizes TGF-β | NCT03954704 | Advanced Solid Tumors |

Clinical Trial Design and Patient Cohorts

Clinical trials for CD73 inhibitors are being conducted across a wide spectrum of advanced and metastatic cancers. nih.gov Many of these trials are Phase 1 or 2 studies focused on safety, tolerability, and preliminary efficacy. nih.gov

A common design involves dose-escalation and expansion cohorts to evaluate the inhibitor as a monotherapy and in combination with other agents, particularly anti-PD-1/PD-L1 antibodies. nih.gov Patient cohorts are often selected based on tumor types known to have high CD73 expression or an adenosine-rich microenvironment, such as colorectal, pancreatic, and non-small cell lung cancer. tmc.edu Some trials are also exploring the role of CD73 inhibitors in patients who have developed resistance to prior immunotherapies, as CD73 upregulation has been identified as a potential resistance mechanism. frontiersin.org

Pharmacodynamic Endpoints in Clinical Studies

Pharmacodynamic (PD) endpoints are crucial in the clinical development of CD73 inhibitors to confirm target engagement and understand the biological effects of the drug. These endpoints provide evidence that the inhibitor is modulating the adenosine pathway as intended.

A key pharmacodynamic measure is the assessment of CD73 activity, both in its soluble form in the plasma and as a membrane-bound protein on cells and in tumor tissue.

Soluble CD73: The levels and activity of soluble CD73 in the blood can be monitored as a potential biomarker. frontiersin.org Interestingly, in a clinical study of dalutrafusp alfa, treatment led to an increase in free soluble CD73 levels and activity, which may inform the design of future inhibitors. nih.govresearchgate.net

Tissue-Bound CD73: The activity of membrane-bound CD73 is often assessed in tumor biopsies or on circulating immune cells. nih.gov Assays have been developed to monitor the enzymatic activity of CD73 on intact cells. nih.govplos.org For instance, the conversion of AMP to a detectable product can be measured in the presence and absence of the inhibitor to quantify its effect. nih.gov Western blotting can also be used to determine the abundance of CD73 protein in cell membranes. nih.gov In clinical trials, complete CD73 target occupancy on immune cells like B cells and T cells has been observed with agents like dalutrafusp alfa, providing direct evidence of target engagement. nih.govresearchgate.net Furthermore, preclinical studies have used methods like immunohistochemistry and mass spectrometry imaging to confirm target engagement and modulation of the adenosine pathway in tumor tissue following treatment with a CD73 inhibitor. tandfonline.com

Based on a comprehensive review of available scientific literature, there is currently no public information regarding the clinical translation or clinical activity of the specific chemical compound “CD73-IN-1.” This agent is described as a small molecule inhibitor of the CD73 enzyme and is available for preclinical and research use. medchemexpress.combioscience.co.uk Studies involving this compound have been conducted in vitro, but it does not appear to have entered human clinical trials. nih.govmedchemexpress.com

Therefore, information regarding "Immune Cell Phenotyping in Blood and Tumor Biopsies" and "Preliminary Clinical Activity and Efficacy Across Tumor Types" for this compound is not available.

Research on other CD73 inhibitors, such as monoclonal antibodies (e.g., Oleclumab, BMS-986179) and other small molecules (e.g., AB-680, ORIC-533), is ongoing in clinical trials. medchemexpress.commedchemexpress.comtaylorandfrancis.com These studies are evaluating the broader strategy of CD73 inhibition in cancer therapy, often in combination with other treatments like immune checkpoint inhibitors. taylorandfrancis.comacs.org

Preclinical Research on this compound

While clinical data is absent, this compound has been utilized in preclinical research to investigate the role of CD73 in cancer. One study in the context of colon adenocarcinoma demonstrated that treating human colorectal cancer cell lines with this compound in combination with the chemotherapy agent oxaliplatin (B1677828) affected the levels of ATP and AMP in the cellular environment. nih.govresearchgate.net This in vitro research supports the general mechanism of CD73 inhibitors in blocking the conversion of AMP to immunosuppressive adenosine, suggesting a potential to enhance the efficacy of chemotherapy. nih.gov The study further indicated that CD73 inhibition, in general, could promote the maturation of dendritic cells and the infiltration of immune cells into tumors. nih.gov

However, these findings are confined to a laboratory setting and cannot be extrapolated to clinical efficacy or immune effects in patients for the specific compound this compound.

Cd73 As a Prognostic and Predictive Biomarker in Oncology

Prognostic Significance of CD73 Expression and Activity in Various Cancers

High CD73 expression in tumor and host tissues is predominantly associated with a negative prognostic value, promoting disease progression and metastasis mdpi.com. However, the prognostic value of CD73 can vary depending on the tumor type and the specific cells expressing CD73 mdpi.com.

Correlation with Overall Survival and Progression-Free Survival

Meta-analyses have supported these findings, with one including 13 studies and 12,533 patients reporting that high CD73 expression was significantly associated with decreased OS (pooled HR = 1.28, 95% CI = 1.19–1.37) nih.gov. Another meta-analysis of 14 studies with 2,951 patients also indicated that high CD73 expression is mainly associated with inverse OS and disease-free survival (DFS) amegroups.org.

In metastatic melanoma, high levels of serum CD73 enzymatic activity have been significantly associated with reduced OS and PFS bmj.comd-nb.info. Multivariate Cox regression analysis identified serum CD73 activity as an independent prognostic factor for both OS and PFS in these patients bmj.com. Similarly, in non-small cell lung cancer (NSCLC), high CD73 expression has been reported as an independent indicator of poor prognosis for both OS and recurrence-free survival (RFS) in some studies oncotarget.com.

Conversely, some studies have reported conflicting results, with high CD73 expression correlating with positive effects or better prognosis in certain cancers like lung and gastric cancer in some analyses, and endometrial carcinoma or clear cell renal carcinoma in others mdpi.comnih.gov.

Pan-Cancer Analysis of CD73 Expression Patterns

Pan-cancer analyses of CD73 expression patterns have revealed that CD73 is generally upregulated in most tumor types compared to corresponding healthy tissues mdpi.commdpi.com. Based on its overexpression across many tumors, CD73 is considered a potential pan-cancer biomarker mdpi.com. Elevated CD73 expression has been associated with adverse clinical prognosis in various tumor types, including ACC, BRCA, CESC, HNSC, KIRP, LGG, LIHC, LUAD, LUSC, MESO, STAD, UVM, KICH, PAAD, and TGCT mdpi.com. These analyses suggest a significant role for CD73 in the development and progression of a wide range of tumors mdpi.com.

Tumor-Specific Prognostic Value (e.g., Melanoma, Breast, Colorectal, Lung, Leukemia, Gastric, Pancreatic)

The prognostic value of CD73 can be tumor-specific, with varying associations observed across different cancer types:

Melanoma: High CD73 expression and activity have been linked to poorer clinical outcomes and identified as an independent prognostic indicator for survival in melanoma cohorts frontiersin.org. Elevated CD73 activity levels before and during treatment were associated with nonresponse to therapy with nivolumab (B1139203) or pembrolizumab (B1139204) bmj.com.

Lung Cancer: The prognostic value of CD73 in lung cancer appears complex and can be conflicting depending on the study and lung cancer subtype (adenocarcinoma vs. squamous cell carcinoma) mdpi.comfrontiersin.org. Some studies indicate high CD73 expression correlates with poor OS in both LUAD and LUSC, while others show high CD73 expression correlates with better OS in LUAD frontiersin.org. High CD73 expression in tumor cells of LUAD with EGFR alterations has been correlated with improved event-free survival in one study mdpi.com. In NSCLC, low CD73 expression in tumor cells was significantly correlated with a reduced risk of progression, while low CD73 expression in surrounding stromal cells showed an increased risk mdpi.com.

Leukemia: In chronic lymphocytic leukemia, overexpression of CD73 has been associated with a more aggressive clinical behavior oncotarget.com. However, in children with acute lymphoblastic leukemia (ALL), CD73 expression has been reported to have no prognostic value mdpi.comnih.govresearchgate.net. Low CD73 protein abundance was identified as an independent negative prognostic indicator for relapsed or refractory classical Hodgkin lymphoma (cHL) researchgate.net.

Gastric Cancer: High CD73 expression has been found to be an indicator of poor clinical prognosis in patients with gastric carcinoma mdpi.comwjgnet.comnih.gov. Overexpression of CD73 was positively correlated with tumor differentiation, depth of invasion, nodal status, metastasis, and cancer stage wjgnet.com.

Pancreatic Cancer: High CD73 expression is associated with poor patient survival in pancreatic cancer nih.gov.

Predictive Value of CD73 for Therapeutic Response

CD73 expression and activity have also shown predictive value for response to various cancer therapies, particularly immunotherapy.

Prediction of Response to Immune Checkpoint Blockade

CD73 is considered a novel immune checkpoint, and its expression may serve as a biomarker for predicting responses to immunotherapy amegroups.orgmdpi.com. The CD73-adenosine axis contributes to an immunosuppressive microenvironment that can limit the efficacy of immune checkpoint blockade (ICB) therapies amegroups.orgijbs.com.

Elevated CD73 activity levels before and during anti-PD-1 therapy (nivolumab or pembrolizumab) in melanoma patients were associated with nonresponse to treatment bmj.com. This suggests that high CD73 may predict resistance to PD-1 blockade researchgate.net. Studies also indicate that CD73 could be a predictor for immunotherapy response researchgate.net.

Correlation with Resistance to Immunotherapy, Chemotherapy, and Radiotherapy

The upregulation of CD73 and the resulting generation of adenosine (B11128) by tumor or tumor-associated immune cells represent a common mechanism of resistance to various cancer treatments, including immunotherapy, chemotherapy, and radiotherapy mdpi.comresearchgate.net.

Immunotherapy Resistance: CD73 contributes to an immunosuppressive tumor microenvironment, which can lead to resistance to immunotherapy amegroups.orgresearchgate.net. High CD73 expression has been linked to reduced response to immunotherapy researchgate.net. In gastric cancer, high CD73 tumors indicated a worse objective response rate to pembrolizumab nih.gov.

Chemotherapy Resistance: CD73 has been shown to contribute to multidrug resistance nih.gov. High CD73 expression, particularly in TNBC, has been correlated with resistance to doxorubicin (B1662922) pnas.orgnih.gov. Doxorubicin treatment can induce CD73 expression on tumor cells, promoting resistance by suppressing anti-tumor immune responses pnas.org. CD73 can also increase chemoresistance by regulating intracellular NAD+ levels, which play a role in DNA repair mdpi.com. In colorectal cancer liver metastases, high intratumoral CD73 concentration was associated with resistance to preoperative chemotherapy tandfonline.comascopubs.org.

Radiotherapy Resistance: CD73 overexpression in pancreatic cancer cells has been shown to result in radioresistance, while CD73 knockdown resensitizes cancer cells to radiotherapy mdpi.com. Radiation can induce CD73 upregulation in tumor cells, potentially contributing to acquired radioresistance nih.gov. Studies have revealed CD73 upregulation in radiation-resistant tumor cells, and inhibition of CD73 reverses this resistance nih.gov.

Methodological Approaches for CD73 Biomarker Assessment

Assessing CD73 expression and activity is crucial for determining its prognostic and predictive value in oncology. Various methods are employed for this purpose, ranging from tissue-based analyses to liquid biopsies and imaging techniques.

Tissue-Based Immunohistochemistry and Gene Expression Analysis

Tissue-based methods, such as immunohistochemistry (IHC) and gene expression analysis, are widely used to evaluate CD73 levels in tumor samples mdpi.comoncotarget.comascopubs.orgresearchgate.net. IHC allows for the visualization and quantification of CD73 protein expression within the tumor tissue, providing information on its localization in tumor cells, stromal cells, endothelial cells, and infiltrating immune cells frontiersin.orgoncotarget.comresearchgate.netbiosb.com. Studies using IHC have correlated CD73 expression patterns with clinicopathological features and patient outcomes in various cancers researchgate.netoncotarget.comresearchgate.net.

Gene expression analysis, often performed using techniques like quantitative PCR or microarrays, measures the levels of NT5E mRNA in tumor tissue mdpi.comnih.govascopubs.org. This provides an indication of the potential for CD73 protein production. Analysis of large datasets has revealed that NT5E mRNA is upregulated in the majority of human solid cancers compared to matched normal tissues mdpi.com.

Integration of CD73 Expression with Other Immunosuppressive Markers (e.g., PD-L1)

The tumor microenvironment is a complex ecosystem involving multiple immunosuppressive pathways. Integrating CD73 expression analysis with that of other immune checkpoint markers, such as PD-L1, can provide a more comprehensive understanding of the immune landscape and potentially improve the predictive power of biomarkers bmj.commdpi.comtermedia.plmdpi.com. CD73 expression has been shown to correlate with the expression of other immune checkpoints like PD-L1 in certain cancer types mdpi.combmj.comtermedia.pl. Co-expression of CD73 and PD-L1 has been observed in various tumors, and dual blockade strategies targeting both pathways are being investigated to enhance anti-tumor immunity bmj.comfrontiersin.orgmdpi.com.

Imaging Modalities for CD73 Expression and Target Engagement

Imaging techniques are emerging as valuable tools for non-invasive assessment of CD73 expression and for monitoring target engagement of CD73-directed therapies.

Positron Emission Tomography (PET) Imaging with Radiotracers

Positron Emission Tomography (PET) imaging utilizing specific radiotracers that bind to CD73 allows for the non-invasive visualization and quantification of CD73 expression in tumors colab.wstrialx.comresearchgate.netbiorxiv.orgbiorxiv.org. This approach can provide information on the spatial distribution and heterogeneity of CD73 expression within the tumor and metastatic sites. Researchers are developing and evaluating fluorine-18 (B77423) labeled high-affinity CD73 inhibitors as PET tracers for imaging CD73 expression in various solid tumors, including triple-negative breast cancer and pancreatic cancer colab.wsresearchgate.netbiorxiv.orgbiorxiv.org. These tracers show promise for use in cancer diagnosis, staging, and potentially for predicting response to CD73-targeted therapies and monitoring treatment efficacy colab.wstrialx.comresearchgate.net. For example, a novel CD73-targeted PET radiotracer, 68Ga-dPNE, is being explored for its applicability in imaging various cancers trialx.com.

Compound Information

Compound NamePubChem CID
CD73-IN-1152262911 nih.gov
CD73 (NT5E)P21589 (UniProt Human) uniprot.org, Q61503 (UniProt Mouse) uniprot.org
Adenosine Monophosphate (AMP)6130 guidetoimmunopharmacology.org
Adenosine Diphosphate (ADP)6022 medchemexpress.com
Adenosine Triphosphate (ATP)5950 aacrjournals.org
Adenosine60961 elifesciences.org
PD-L1 (CD274)Q9NZQ7 (UniProt Human) nih.gov
alpha,beta-Methyleneadenosine 5'-diphosphate (APCP)92199

It is important to note that while PubChem primarily catalogs chemical compounds, identifiers for proteins like CD73 (NT5E) and PD-L1 (CD274) are typically found in protein databases such as UniProt. The provided PubChem CID for this compound corresponds to a compound also referred to as LY-3475070 and CD73-IN-3 nih.gov. Another CD73 inhibitor, CD73-IN-19, has a PubChem CID of 148564959.

Data Table: Prognostic Value of High CD73 Expression in Select Cancers

Cancer TypePrognostic Value of High CD73 ExpressionSource
Breast Cancer (especially TNBC)Poor prognosis, reduced overall and disease-free survival mdpi.comfrontiersin.orgamegroups.org
Ovarian CancerPoor prognosis (conflicting results reported) mdpi.comfrontiersin.orgamegroups.org
Gastric CancerPoor prognosis (conflicting results reported) mdpi.comfrontiersin.orgamegroups.org
Colorectal CancerPoor prognosis mdpi.comfrontiersin.orgresearchgate.net
Hepatocellular CarcinomaPoor prognosis mdpi.com
Non-Small Cell Lung CancerPoor prognosis (conflicting results reported) mdpi.comfrontiersin.orgascopubs.org
Papillary Thyroid CancerPoor prognosis mdpi.comoncotarget.com
Prostate CancerPoor prognosis mdpi.com
MelanomaPoor prognosis (in tumor cells) frontiersin.orgoncotarget.com
Endometrial CarcinomaProtective factor mdpi.com
Clear Cell Renal CarcinomaProtective factor mdpi.com
Non-Muscle Invasive Urothelial Bladder CancerAssociated with lower stage and grade mdpi.com

Detailed Research Findings:

Research has demonstrated that CD73 contributes to cancer progression through multiple mechanisms, including promoting cancer cell proliferation, survival, migration, invasion, and angiogenesis, in addition to its role in immunosuppression mdpi.comnih.gov. For example, CD73-mediated adenosine production has been shown to stimulate proliferation of glioma cells and inhibit apoptosis of ovarian tumor cells mdpi.com. CD73 is also involved in regulating cell cycle progression and can contribute to chemotherapy resistance frontiersin.orgmdpi.com.

Studies evaluating the integration of CD73 and PD-L1 expression have shown that co-expression is present in several cancers bmj.comtermedia.plmdpi.com. Preclinical data suggests that simultaneously targeting both CD73 and PD-L1 can enhance anti-tumor immune responses and inhibit tumor growth more effectively than targeting either pathway alone bmj.comfrontiersin.org. This provides a rationale for combination immunotherapy strategies.

In the realm of imaging, the development of CD73-targeted PET tracers represents a significant advancement. These tracers allow for the non-invasive assessment of CD73 expression levels in tumors, which can aid in patient selection for CD73-targeted therapies and provide valuable information on treatment response colab.wstrialx.comresearchgate.netbiorxiv.orgbiorxiv.org. Studies have shown that these novel tracers can outperform traditional imaging agents like [18F]FDG in visualizing certain tumor types with high CD73 expression colab.wsresearchgate.net.

The assessment of soluble CD73 in liquid biopsies is an evolving area of research. While some studies suggest its potential as a prognostic and predictive biomarker, further investigation is needed to standardize methodologies and validate its clinical utility mdpi.comnih.govresearchgate.netnih.gov. The presence of CD73 on extracellular vesicles also adds another layer of complexity and potential for liquid biopsy-based assessment mdpi.comnih.gov.

Mechanisms of Resistance to Cd73 Inhibition and Strategies to Overcome Them

Acquired Resistance Mechanisms to CD73 Blockade

Acquired resistance to CD73 inhibition can arise through several mechanisms, allowing tumors to maintain an immunosuppressive environment despite the blockade of CD73 activity.

Upregulation of CD73 during Treatment

One significant mechanism of acquired resistance is the upregulation of CD73 expression on tumor cells or stromal cells within the tumor microenvironment during treatment with CD73 inhibitors or other therapies like immune checkpoint blockade (ICB) nih.govmdpi.comaacrjournals.orgnih.govresearchgate.net. This increased expression can potentially compensate for the inhibited enzyme activity, leading to a resurgence of adenosine (B11128) production. Studies have observed CD73 upregulation in melanoma patients progressing under adoptive T-cell transfer or immune checkpoint blockade, suggesting it as a potential adaptive resistance mechanism nih.govaacrjournals.org. Similarly, increased expression of CD73 has been noted after chemotherapy in some contexts nih.gov. In some instances, this upregulation can be driven by specific signaling pathways, such as MAPK signaling and TNF-α signaling in melanoma mdpi.comaacrjournals.org.

Compensatory Activation of Alternative Adenosine-Producing Pathways (e.g., CD38/CD203a Axis)

Beyond the canonical CD39/CD73 pathway, alternative ectoenzyme axes can contribute to extracellular adenosine production, and their compensatory activation can lead to resistance to CD73 inhibition. The CD38/CD203a/CD73 axis represents one such alternative pathway. CD38, an ectoenzyme, can metabolize NAD+ to ADP-ribose, which is then processed by CD203a (also known as ENPP1) into AMP frontiersin.orgaacrjournals.orgresearchgate.netmdpi.comnih.gov. This AMP can then be converted to adenosine by CD73, representing a point of convergence with the canonical pathway frontiersin.orgmdpi.comnih.gov. Upregulation of CD38 has been observed in the tumor microenvironment and is implicated in acquired resistance to anti-PD-1/PD-L1 therapy, potentially contributing to increased adenosine production via this alternative axis aacrjournals.orgmdpi.comaacrjournals.org. This suggests that targeting only CD73 might be insufficient if other pathways capable of generating AMP or adenosine are upregulated or become more active.

Adenosine Receptor-Independent Resistance Mechanisms

While adenosine-mediated immunosuppression is a primary target of CD73 inhibitors, resistance can also arise through mechanisms independent of adenosine receptor signaling. Although less extensively characterized in the context of CD73 inhibition resistance specifically from the provided search results, CD73 has been shown to have functions beyond its ectonucleotidase activity. These can include roles in cell adhesion, migration, and direct regulation of drug resistance pathways in cancer cells mdpi.comamegroups.cnmdpi.com. For example, CD73 has been linked to the upregulation of multi-resistance protein 1 (MRP1) and can influence intracellular NAD+ levels, impacting chemoresistance mdpi.com. A study also suggested a novel non-canonical function of CD73, independent of its nucleotidase activity, involved in resistance to gemcitabine (B846) in pancreatic adenocarcinoma amegroups.cn. These findings suggest that even if adenosine production is effectively blocked, other non-enzymatic roles of CD73 or unrelated resistance pathways could limit the efficacy of CD73 inhibitors.

Rational Design of Combination Therapies to Overcome Resistance

To circumvent resistance mechanisms and enhance anti-tumor efficacy, rational combination therapy approaches are being investigated to target the adenosinergic axis at multiple points or combine CD73 inhibition with other therapeutic modalities.

Dual Blockade of the Adenosinergic Axis (CD73 and Adenosine Receptors)

Given the role of adenosine receptors, particularly A2A and A2B, in mediating adenosine's immunosuppressive effects, a logical strategy is the dual blockade of CD73 and adenosine receptors nih.govbohrium.compnas.orgfrontiersin.orgmdpi.comnih.govfrontiersin.org. By inhibiting both the production of adenosine (via CD73 blockade) and its downstream signaling (via adenosine receptor blockade), this approach aims for a more complete disruption of the immunosuppressive pathway. Preclinical studies have shown that combining CD73 inhibition with A2A receptor antagonists can lead to enhanced anti-tumor responses compared to targeting either alone pnas.orgfrontiersin.orgnih.gov. This dual blockade can also potentially mitigate compensatory mechanisms, such as the observed increase in CD73 expression in the absence of A2A receptor signaling nih.gov.

Synergistic Approaches with Existing and Novel Therapies

Combining CD73 inhibition with other established or emerging cancer therapies holds significant promise for overcoming resistance and achieving synergistic anti-tumor effects.

Combination with Immune Checkpoint Inhibitors (ICIs): A frequently explored strategy is the combination of CD73 inhibitors with ICIs targeting pathways such as PD-1/PD-L1 or CTLA-4 nih.govmdpi.comnih.govresearchgate.netbohrium.comfrontiersin.orgmdpi.comfrontiersin.orgresearchgate.netnih.govacir.orgaacrjournals.org. Upregulation of CD73 is a known mechanism of acquired resistance to ICB mdpi.comnih.gov. Combining CD73 blockade with ICB can enhance anti-tumor immune responses, including improved CD8+ T cell function and increased production of pro-inflammatory cytokines nih.govnih.gov. Preclinical data strongly support the synergy between CD73 inhibition and anti-PD-1/PD-L1 or anti-CTLA-4 antibodies nih.govbohrium.comfrontiersin.org.

Combination with Chemotherapy: CD73 upregulation and adenosine production have been implicated as acquired resistance mechanisms to chemotherapy mdpi.comnih.gov. Combining CD73 inhibition with chemotherapy may resensitize resistant tumors and improve treatment responses mdpi.comnih.gov.

Combination with Targeted Therapy: CD73 has been shown to contribute to resistance to targeted therapies, such as EGFR inhibitors and HER2/ErbB2 antibody therapy sciopen.comnih.govaacrjournals.orgaacrjournals.org. Combining CD73 inhibition with targeted agents has demonstrated potential in overcoming such resistance in preclinical models sciopen.comnih.govaacrjournals.org. This approach can address resistance mechanisms where CD73 is involved in signaling pathways promoting tumor cell survival or altered tumor microenvironment.

Combination with other Immunotherapies: Synergistic effects have also been observed when combining CD73 inhibition with agonists of costimulatory molecules (e.g., 4-1BB or OX-40) or with cellular immune therapies like adoptive T cell transfer and CAR NK cells nih.govresearchgate.net. Targeting CD73 can enhance the activity of these immune-mediated therapies.

The rationale behind these combinations is to simultaneously target different immunosuppressive pathways or directly enhance anti-tumor effector mechanisms while blocking the inhibitory effects of the adenosinergic axis.

Table 1: Mechanisms of Resistance to CD73 Inhibition

MechanismDescriptionContributing Factors / Examples
Upregulation of CD73 during TreatmentIncreased expression of CD73 on tumor or stromal cells reduces the effectiveness of CD73 inhibitors.Adaptive response to CD73 blockade or other therapies (e.g., ICB, chemotherapy), MAPK/TNF-α signaling. nih.govmdpi.comaacrjournals.orgnih.govresearchgate.net
Compensatory Activation of Alternative Adenosine-Producing PathwaysIncreased activity of other enzymes generating adenosine or its precursors bypasses CD73 blockade.Activation of the CD38/CD203a axis. frontiersin.orgaacrjournals.orgresearchgate.netmdpi.comnih.gov
Adenosine Receptor-Independent Resistance MechanismsResistance mediated by non-enzymatic functions of CD73 or unrelated resistance pathways.CD73's role in cell adhesion, migration, or direct regulation of drug resistance proteins (e.g., MRP1). mdpi.comamegroups.cnmdpi.com

Table 2: Strategies to Overcome Resistance to CD73 Inhibition

StrategyDescriptionRationale
Dual Blockade of the Adenosinergic Axis (CD73 and Adenosine Receptors)Combining CD73 inhibitors with antagonists of adenosine receptors (e.g., A2A, A2B).Simultaneously inhibits adenosine production and its downstream immunosuppressive signaling. nih.govbohrium.compnas.orgfrontiersin.orgmdpi.comnih.govfrontiersin.org
Synergistic Approaches with Existing and Novel TherapiesCombining CD73 inhibition with other anti-cancer treatments.Targets multiple immunosuppressive pathways, enhances effector cell function, or overcomes specific drug resistance mechanisms. nih.govmdpi.comnih.govresearchgate.netbohrium.compnas.orgfrontiersin.orgmdpi.comfrontiersin.orgsciopen.comnih.govaacrjournals.orgresearchgate.netnih.govnih.govacir.orgaacrjournals.orgaacrjournals.org
     - Combination with Immune Checkpoint InhibitorsCombining CD73 inhibitors with anti-PD-1/PD-L1 or anti-CTLA-4 antibodies.Addresses CD73-mediated resistance to ICB and enhances T cell-mediated immunity. nih.govmdpi.comnih.govresearchgate.netbohrium.comfrontiersin.orgmdpi.comfrontiersin.orgresearchgate.netnih.govacir.orgaacrjournals.org
     - Combination with ChemotherapyCombining CD73 inhibitors with cytotoxic agents.Overcomes chemotherapy resistance mediated by CD73 upregulation or other mechanisms. mdpi.comnih.gov
     - Combination with Targeted TherapyCombining CD73 inhibitors with inhibitors of specific oncogenic drivers (e.g., EGFR, HER2).Addresses CD73's role in mediating resistance to targeted agents. sciopen.comnih.govaacrjournals.orgaacrjournals.org
     - Combination with other ImmunotherapiesCombining CD73 inhibitors with costimulatory agonists or cellular therapies.Enhances the activity of other immune-boosting treatments. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Cd73 Targeted Therapies

Novel Inhibitor Design and Delivery Platforms

The development of agents to block CD73 activity is advancing rapidly, with a focus on creating more potent, selective, and durable inhibitors. nih.govresearchgate.net Initial efforts centered on nucleotide analogs like α,β-methylene-ADP (APCP), which served as crucial research tools. nih.gov However, the current pipeline includes a diverse array of molecules, from monoclonal antibodies to orally bioavailable small molecules, each with distinct therapeutic potential. nih.govresearcher.life

Future design strategies are exploring non-competitive or allosteric inhibitors, which may offer advantages in a tumor microenvironment characterized by high substrate concentrations. mdpi.com Another promising avenue is the development of bifunctional antibodies, such as constructs that simultaneously target CD73 and other immunosuppressive molecules like TGF-β. nih.gov

Delivery platforms are also becoming more sophisticated. To enhance tumor-specific targeting and minimize systemic exposure, researchers are investigating novel delivery systems. This includes encapsulating CD73 inhibitors within nanoparticles or developing agents that are selectively activated within the tumor microenvironment. Furthermore, modifying Mesenchymal Stem Cells (MSCs) to express specific integrins could enhance their ability to home in on atherosclerotic plaques, potentially delivering CD73-targeted therapies directly to sites of vascular inflammation. nih.gov

Table 1: Classes of CD73 Inhibitors in Development

Inhibitor Class Examples Key Characteristics
Monoclonal Antibodies Oleclumab (MEDI9447), mAb19 High specificity; potential for extended half-life and antibody-dependent cell-mediated cytotoxicity (ADCC) effects. nih.govresearchgate.nettandfonline.com
Small Molecules LY3475070, ATG-037, XC-12 Potential for oral bioavailability; can be designed to penetrate tissues more effectively. nih.govresearcher.life
Bifunctional Antibodies Dalutrafusp Alfa (TGF-β trap/anti-PD-L1) Simultaneously targets two distinct pathways to overcome multiple resistance mechanisms. nih.gov

| Nucleotide Analogs | α,β-methylene-ADP (APCP) | Primarily used as a research tool; potent competitive inhibitor. nih.gov |

Exploration of CD73's Role in Diverse Pathologies Beyond Cancer

While the primary focus of CD73 inhibition has been oncology, the enzyme's fundamental role in regulating inflammation and immunity points to its relevance in a wide range of other diseases. nih.gov CD73 is a key regulator in the balance between pro-inflammatory ATP-driven signals and anti-inflammatory responses mediated by adenosine (B11128). nih.gov This positions CD73 as a potential therapeutic target for various non-cancerous pathologies.

Autoimmune Diseases: In conditions like rheumatoid arthritis and multiple sclerosis, excessive inflammation drives tissue damage. patsnap.com Modulating CD73 activity could help dampen the hyperactive immune response. patsnap.com Studies in mouse models of regulatory T-cell (Treg) deficiency have shown that knocking out the CD73 gene can reduce the severity of T-cell-mediated dermatitis, a common symptom in autoimmune conditions. oup.com Conversely, a long-term lack of CD73 has been associated with an autoimmune inflammatory phenotype leading to kidney injury in mice, highlighting the complex and context-dependent role of the enzyme. plos.org

Inflammatory Disorders: CD73 plays a protective role in conditions such as inflammatory bowel disease (IBD). nih.gov By generating anti-inflammatory adenosine, CD73 helps maintain the endothelial barrier function and control leukocyte trafficking. nih.gov In mouse models of colitis, the absence of CD73 exacerbates the disease, leading to increased gastrointestinal permeability. nih.gov This suggests that enhancing CD73 activity, rather than inhibiting it, could be a therapeutic strategy in such contexts.

Cardiovascular and Vascular Diseases: CD73 modulation is being explored for its potential benefits in cardiovascular conditions. patsnap.com During ischemic events like a heart attack or stroke, adenosine can have protective effects by dilating blood vessels and reducing tissue damage. patsnap.com CD73 is also implicated in vascular diseases such as atherosclerosis and arterial calcifications. nih.gov Its expression on endothelial cells helps suppress inflammation and thrombosis. nih.gov

Advanced Translational Research Methodologies

Translating promising preclinical findings into effective clinical therapies requires sophisticated research methodologies. For CD73-targeted agents, a key challenge is understanding their precise mechanism of action within the complex tumor microenvironment and identifying which patients are most likely to benefit.

One of the most significant advancements is the development of CD73-specific positron emission tomography (PET) imaging ligands. nih.govexlibrisgroup.com These radiotracers have the potential to revolutionize patient selection by allowing for non-invasive, whole-body visualization of CD73 expression in tumors. exlibrisgroup.com This could help identify patients with high CD73 levels who are most likely to respond to inhibitors and monitor treatment efficacy over time. nih.gov

Preclinical modeling is also evolving. Syngeneic mouse tumor models, which utilize mice with competent immune systems, are critical for evaluating the efficacy of CD73 inhibitors in combination with other immunotherapies like PD-L1 blockade or cytotoxic agents. tandfonline.com These models allow researchers to study pharmacodynamic biomarkers—molecular changes that indicate a drug has hit its target—and understand how CD73 inhibition remodulates the immune landscape within the tumor. tandfonline.com Analysis of immune cell infiltration, cytokine profiles, and gene expression signatures following treatment provides crucial insights into the mechanisms of action and potential synergies. tandfonline.com

Personalized Medicine Approaches Based on CD73 Biomarkers and Patient Stratification

The future of CD73-targeted therapy lies in a personalized medicine approach, where treatment is tailored to the specific characteristics of a patient's tumor. CD73 itself is emerging as a powerful biomarker for prognosis and treatment response. mdpi.com High expression of CD73 in tumor tissue has been associated with a poor prognosis in numerous cancers, including breast cancer, colorectal cancer, and pancreatic cancer. mdpi.comnih.gov

Biomarker strategies are moving beyond simply measuring CD73 on tumor cells. Research now encompasses its expression on various components of the tumor microenvironment, including infiltrating immune cells like T cells and macrophages, as well as stromal cells such as cancer-associated fibroblasts (CAFs). nih.govmdpi.com The form of CD73 may also be important; both the membrane-bound and the soluble or exosomal forms of the enzyme found in patient serum have been investigated as potential prognostic and predictive markers. mdpi.comnih.gov

For patient stratification, researchers are correlating CD73 expression levels with clinical outcomes in patients receiving immunotherapy. mdpi.com For example, elevated CD73 expression has been identified as a potential biomarker for resistance to anti-PD-1 therapy. nih.gov Patients with high CD73 expression may be ideal candidates for combination therapies that pair a CD73 inhibitor with an immune checkpoint blocker. nih.gov This approach aims to simultaneously remove the adenosine-mediated immunosuppression and unleash the T-cell response, potentially converting non-responders into responders. mdpi.comnih.gov

Table 2: Applications of CD73 as a Biomarker

Biomarker Form Application Clinical Relevance
Tumor Cell CD73 Prognostic High expression often correlates with poor survival and metastasis in various cancers. mdpi.commdpi.com
Immune Cell CD73 Predictive Expression on tumor-infiltrating lymphocytes may predict resistance to anti-PD-1/PD-L1 therapies. nih.govnih.gov
Soluble/Exosomal CD73 Prognostic/Predictive Elevated levels in serum have been associated with nonresponse to immunotherapy in melanoma patients. mdpi.com

| Combined Expression | Patient Stratification | High co-expression of CD73 and PD-L1 may identify patients best suited for combination therapy. nih.gov |


Q & A

Q. What is the molecular mechanism of CD73-IN-1, and how does it modulate the tumor microenvironment?

this compound inhibits the enzymatic activity of CD73 (ecto-5'-nucleotidase), which converts extracellular AMP to adenosine. By blocking adenosine production, this compound reduces immunosuppressive adenosine receptor signaling, thereby enhancing antitumor T-cell responses . This mechanism disrupts the adenosine-driven regulatory microenvironment, which is critical in tumor immune evasion. Researchers should validate inhibition using enzymatic assays (e.g., measuring AMP hydrolysis rates) and correlate results with adenosine levels in tumor models .

Q. What experimental models are appropriate for evaluating this compound's efficacy in preclinical studies?

  • In vitro: Use CD73-expressing cancer cell lines (e.g., murine or human-derived) to assess enzymatic inhibition via competitive binding assays. Compare IC50 values with structurally distinct inhibitors (e.g., PSB-12379) to confirm specificity .
  • In vivo: Syngeneic mouse tumor models (e.g., melanoma or breast cancer) are recommended to study immune-mediated effects. Monitor tumor growth kinetics, CD8+ T-cell infiltration via flow cytometry, and adenosine concentrations in tumor interstitial fluid .

Q. How should researchers optimize dosing regimens for this compound in murine studies?

Dose optimization requires pharmacokinetic/pharmacodynamic (PK/PD) profiling:

  • Measure plasma half-life and tissue distribution using LC-MS.
  • Establish a minimum effective dose that achieves >90% CD73 enzyme inhibition in tumors without off-target toxicity.
  • Administer via intraperitoneal or oral routes, with frequency adjusted based on compound stability .

Advanced Research Questions

Q. What strategies can resolve contradictions in this compound efficacy across cancer types?

Discrepancies may arise from tumor-specific CD73 expression patterns, stromal cell contributions, or compensatory adenosine-generating pathways (e.g., CD39 upregulation). To address this:

  • Stratify models by CD73 expression (IHC/Western blot).
  • Use genetic CD73 knockout controls to isolate inhibitor-specific effects.
  • Analyze adenosine receptor (A2A/A2B) activation in non-responder models .

Q. How can this compound be integrated into combination immunotherapy regimens?

this compound synergizes with immune checkpoint inhibitors (e.g., anti-PD-1/CTLA-4) by alleviating adenosine-mediated immunosuppression. Key considerations:

  • Sequencing: Administer this compound prior to checkpoint inhibitors to precondition the tumor microenvironment.
  • Biomarkers: Monitor adenosine levels, CD73 activity, and tumor-infiltrating lymphocyte (TIL) subsets via multiplex immunofluorescence.
  • Resistance Mechanisms: Evaluate upregulation of alternative immunosuppressive pathways (e.g., IDO1 or TGF-β) in refractory tumors .

Q. What methodologies are critical for assessing this compound's impact on adaptive immunity?

  • Single-cell RNA sequencing: Identify transcriptional changes in T-cell subsets post-treatment.
  • Tetramer staining: Quantify tumor-antigen-specific T cells.
  • Functional assays: Measure IFN-γ production (ELISPOT) and cytotoxic activity (e.g., granzyme B release) in co-cultures with tumor cells .

Q. How does TGF-β signaling influence this compound responsiveness?

TGF-β upregulates CD73 expression in fibroblasts and regulatory T cells, creating resistance niches. To evaluate:

  • Use TGF-β receptor inhibitors (e.g., galunisertib) in combination studies.
  • Employ spatial transcriptomics to map TGF-β and CD73 co-expression in tumor sections .

Methodological Best Practices

  • Data Validation: Include orthogonal assays (e.g., mass spectrometry for adenosine quantification alongside enzymatic assays) to confirm findings .
  • Reporting Standards: Follow guidelines for experimental rigor (e.g., ARRIVE 2.0 for animal studies) and disclose all compound characterization data (e.g., HPLC purity, solubility) .
  • Contradiction Analysis: Use multivariate regression to identify confounding variables (e.g., tumor hypoxia, microbiome differences) in discrepant results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.